Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-
Description
Contextualizing the Oxazole (B20620) Heterocycle in Organic Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. wikipedia.orgtandfonline.com This structural motif is a cornerstone in organic and medicinal chemistry, found in a wide array of natural products and synthetic molecules. princeton.edunih.gov Oxazoles are considered electron-rich aromatic compounds, though their aromaticity is less pronounced than that of their sulfur-containing counterparts, thiazoles. wikipedia.org They are weakly basic, with the conjugate acid of oxazole having a pKa of 0.8. wikipedia.org
The synthesis of oxazoles has been a subject of interest for well over a century, with the first preparation dating back to the 19th century. slideshare.net Modern synthetic methodologies, such as the van Leusen oxazole synthesis, have provided efficient routes to a variety of substituted oxazoles. nih.gov The versatility of the oxazole core allows it to engage in various chemical transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. wikipedia.org This reactivity profile, combined with its presence in biologically active molecules, has cemented the oxazole heterocycle as a privileged scaffold in drug discovery and materials science. tandfonline.comnih.gov
Significance of Nitrophenyl Substituents in Heterocyclic Frameworks
The incorporation of nitrophenyl groups into heterocyclic structures is a common strategy in medicinal chemistry and materials science to modulate a molecule's electronic properties and biological activity. The nitro group (NO₂) is a strong electron-withdrawing group, a characteristic that can significantly influence the reactivity and intermolecular interactions of the parent heterocycle. rsc.org
In the context of drug design, nitrophenyl moieties have been explored for their potential to confer a range of pharmacological activities. For instance, nitrophenyl-containing heterocycles have been investigated for their anticancer and antimicrobial properties. acs.orgnih.gov The presence of the nitro group can impact a compound's ability to interact with biological targets, such as enzymes and receptors, often through hydrogen bonding and other non-covalent interactions. nih.gov Furthermore, the nitro group can be chemically transformed into other functional groups, such as amines, providing a handle for further structural diversification and the synthesis of new derivatives with potentially improved properties. evitachem.com
Rationale for Investigating Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-
The specific compound, Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-, with the chemical formula C₁₆H₁₁N₃O₅, combines the foundational oxazole ring with two nitrophenyl substituents. guidechem.com This particular arrangement of a methyl group at the 2-position and two 4-nitrophenyl groups at the 4- and 5-positions creates a unique electronic and steric environment.
The rationale for investigating this molecule stems from several key areas of interest in contemporary chemical research:
Novel Drug Scaffolds: The combination of the oxazole core, known for its presence in bioactive compounds, with the pharmacologically relevant nitrophenyl groups presents an opportunity to discover new therapeutic agents. tandfonline.combenthamdirect.com The specific substitution pattern may lead to unique biological activities.
Materials Science: The electron-deficient nature of the nitrophenyl rings, coupled with the oxazole heterocycle, suggests potential applications in materials science, such as in the development of novel organic electronic materials or nonlinear optical materials.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound and its analogs can provide valuable insights into how different substituents on the oxazole ring influence its biological activity. researchgate.netnih.gov This knowledge is crucial for the rational design of more potent and selective molecules.
Overview of Research Scope and Objectives
The primary objective of research into Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- is to synthesize and characterize this novel molecule and to explore its potential applications. researchgate.net Key research goals often include:
Development of Efficient Synthetic Routes: Establishing a reliable and high-yielding synthesis is the first critical step. google.com
Structural and Physicochemical Characterization: Thoroughly characterizing the compound using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its properties.
Evaluation of Biological Activity: Screening the compound against a variety of biological targets to identify any potential therapeutic applications. This could include assays for anticancer, antibacterial, or antifungal activity. researchgate.net
Exploration of Material Properties: Investigating the photophysical and electronic properties of the compound to assess its suitability for applications in materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88407-66-3 |
|---|---|
Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
2-methyl-4,5-bis(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C16H11N3O5/c1-10-17-15(11-2-6-13(7-3-11)18(20)21)16(24-10)12-4-8-14(9-5-12)19(22)23/h2-9H,1H3 |
InChI Key |
QRCKKKSXAWAKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Analysis of ¹H and ¹³C NMR spectra provides definitive information about the carbon-hydrogen framework of the title compound.
Proton NMR (¹H NMR) analysis of 2-methyl-4,5-bis(4-nitrophenyl)oxazole, conducted in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, reveals characteristic signals corresponding to the aromatic protons of the two nitrophenyl rings and the methyl group attached to the oxazole (B20620) core. The distinct chemical shifts are indicative of their specific electronic environments, which are heavily influenced by the electron-withdrawing nitro groups.
The aromatic region of the spectrum is particularly informative. The protons on the two 4-nitrophenyl rings are expected to appear as two sets of doublets, typical of a para-substituted benzene (B151609) ring. The signals for the protons closer to the nitro group would be shifted further downfield compared to those closer to the oxazole ring. A publication has reported the partial ¹H NMR data for this compound. molaid.com
Table 1: ¹H NMR Spectroscopic Data for 2-methyl-4,5-bis(4-nitrophenyl)oxazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| Data not fully available | - | - | Aromatic protons (Ar-H) |
| Data not fully available | Singlet | - | Methyl protons (CH₃) |
Solvent: CDCl₃, Frequency: 600 MHz
The ¹³C NMR spectrum, recorded at 151 MHz in CDCl₃, provides a complete carbon map of the molecule. The spectrum shows signals for the methyl carbon, the carbons of the oxazole ring, and the carbons of the two 4-nitrophenyl substituents. The quaternary carbons of the oxazole ring and those bearing the nitro groups on the phenyl rings are clearly distinguishable. Published data confirms the chemical shifts for several key carbons. molaid.com
Table 2: ¹³C NMR Spectroscopic Data for 2-methyl-4,5-bis(4-nitrophenyl)oxazole
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 164.8 | C2 (Oxazole ring) |
| 150.8 | C-NO₂ (Nitrophenyl) |
| 148.8 | C-NO₂ (Nitrophenyl) |
| 148.7 | C4/C5 (Oxazole ring) |
| 147.9 | C4/C5 (Oxazole ring) |
| Data not fully available | Aromatic carbons (Ar-C) |
| Data not fully available | Methyl carbon (CH₃) |
Solvent: CDCl₃, Frequency: 151 MHz
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. These experiments would confirm the connectivity between protons and carbons in the nitrophenyl rings and establish the position of the methyl group on the oxazole core.
A detailed search of the available scientific literature did not yield specific experimental data from 2D NMR studies for 2-methyl-4,5-bis(4-nitrophenyl)oxazole.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-methyl-4,5-bis(4-nitrophenyl)oxazole is expected to show several characteristic absorption bands that confirm its structure. Key vibrational modes include the strong symmetric and asymmetric stretching of the nitro (NO₂) groups, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Other important signals would include the C=N stretching vibration of the oxazole ring (around 1620-1680 cm⁻¹), C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹), and C-H stretching from the aromatic and methyl groups. The presence of these bands has been noted in synthetic reports for this compound. molaid.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-methyl-4,5-bis(4-nitrophenyl)oxazole is characterized by strong absorption bands in the UV region, which are attributed to π→π* transitions within the conjugated system formed by the oxazole and nitrophenyl rings. The high degree of conjugation and the presence of strong chromophoric nitro groups contribute to these absorptions. Spectroscopic analysis via UV-Vis has been reported as part of the characterization of this molecule. molaid.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of 2-methyl-4,5-bis(4-nitrophenyl)oxazole would show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would provide further structural evidence, likely showing characteristic losses of nitro groups (NO₂) or other fragments from the molecular structure.
A specific mass spectrum or detailed fragmentation analysis for 2-methyl-4,5-bis(4-nitrophenyl)oxazole was not found in the reviewed literature.
X-ray Diffraction (XRD) for Single Crystal Analysis and Crystallinity Assessment
To date, detailed single-crystal X-ray diffraction data for Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- , including its crystal system, space group, and unit cell dimensions, has not been extensively reported in publicly accessible research literature. The synthesis of this compound is noted to proceed via the nitration of 2-methyl-4,5-diphenyloxazole. While the synthesis is documented, the subsequent crystallographic analysis remains a specialized area of investigation.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound by determining the weight percentages of its constituent elements. For Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- , with a molecular formula of C₁₆H₁₁N₃O₅, the theoretical elemental composition can be calculated based on its atomic constituents.
The experimental determination of the carbon (C), hydrogen (H), and nitrogen (N) content provides critical validation of the compound's purity and identity.
Below is a table comparing the theoretical and hypothetical experimental values for the elemental analysis of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- .
| Element | Theoretical % |
| Carbon (C) | 59.08 |
| Hydrogen (H) | 3.41 |
| Nitrogen (N) | 12.92 |
| Oxygen (O) | 24.59 |
| Note: The theoretical percentages are calculated based on the molecular formula C₁₆H₁₁N₃O₅ and atomic masses of C=12.01, H=1.008, N=14.01, and O=16.00. |
Reactivity and Chemical Transformations of Oxazole, 2 Methyl 4,5 Bis 4 Nitrophenyl
Reactivity of the Oxazole (B20620) Ring System
The reactivity of the oxazole ring is multifaceted, influenced by the electronegativity of the oxygen and nitrogen atoms, which creates a pattern of electron density that dictates its behavior in various chemical transformations. The presence of a methyl group at the C2 position and two electron-withdrawing 4-nitrophenyl groups at the C4 and C5 positions significantly modulates the standard reactivity of the oxazole core.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the oxazole ring are generally infrequent and typically require the presence of a good leaving group. tandfonline.comsemanticscholar.org The inherent electron-rich nature of the heterocycle makes it resistant to attack by nucleophiles. However, when substitutions do occur, the regioselectivity is influenced by the position on the ring. The general order of reactivity for halogen substitution on an oxazole ring is C2 > C4 > C5. tandfonline.com
For Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-, the electron-withdrawing nature of the two 4-nitrophenyl groups would decrease the electron density of the oxazole ring, potentially making it more susceptible to nucleophilic attack than unsubstituted oxazoles. However, the absence of a leaving group at any position makes direct nucleophilic substitution unlikely under standard conditions.
Electrophilic Substitution Reactions
Electrophilic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. tandfonline.comsemanticscholar.org The reaction is greatly facilitated by the presence of electron-donating groups on the ring. tandfonline.com In the case of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-, the C5 position is already substituted with a 4-nitrophenyl group. Furthermore, the strong electron-withdrawing effect of the two nitro-substituted phenyl rings deactivates the entire heterocyclic system towards electrophilic attack. Therefore, electrophilic substitution reactions on the oxazole ring of this specific compound are expected to be very difficult to achieve.
Diels-Alder Reactions (as Diene or Dienophile)
Oxazoles can function as dienes in Diels-Alder reactions, particularly with reactive dienophiles, leading to the formation of pyridine (B92270) derivatives after the initial cycloadduct undergoes rearrangement. researchgate.net The oxazole acts as a masked azadiene. The presence of electron-donating groups on the oxazole ring generally enhances its reactivity as a diene.
Conversely, the electron-deficient nature of the oxazole ring in Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-, due to the nitrophenyl substituents, might diminish its capacity to act as a diene. However, it could potentially enhance its ability to act as a dienophile in reactions with electron-rich dienes. Research on related compounds, such as 5-methoxy-4-(p-nitrophenyl)oxazoles, has shown they can react with dienophiles like tetracyanoethylene, although this can lead to abnormal [3+2] cycloaddition products rather than typical Diels-Alder adducts. rsc.org This suggests that the reaction pathway for Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- in cycloadditions may be complex.
| Diels-Alder Reactivity of Oxazoles | |
| Role | Can act as a diene, reacting with dienophiles to form pyridines after rearrangement. researchgate.net |
| Reactivity Influence | Electron-donating groups on the oxazole ring increase its reactivity as a diene. |
| Potential for Target Compound | The electron-withdrawing nitrophenyl groups may reduce its diene character but could enhance its dienophile character. |
| Related Compound Behavior | 5-methoxy-4-(p-nitrophenyl)oxazoles undergo [3+2] cycloaddition with tetracyanoethylene. rsc.org |
Deprotonation and Organometallic Reactions (e.g., Lithiation)
The acidity of the protons attached to the oxazole ring follows the general order C2 > C5 > C4. semanticscholar.org In Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-, the C2 position is substituted with a methyl group, and the C4 and C5 positions are substituted with nitrophenyl groups. Therefore, deprotonation of the oxazole ring itself is not possible.
However, the methyl group at the C2 position possesses acidic protons that can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium). This would generate a lithiated species, which is a potent nucleophile. This nucleophile could then be used in subsequent reactions with various electrophiles to introduce new functional groups at the methyl position, providing a pathway for further chemical modification.
Oxidation Reactions
Oxazole rings are generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.com The oxidation often initiates at the C4 position. tandfonline.com For Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-, the presence of two bulky and electron-withdrawing nitrophenyl groups at the C4 and C5 positions might offer some steric hindrance and electronic deactivation towards certain oxidizing agents. However, strong oxidizing conditions would likely lead to the degradation of the oxazole ring. The nitro groups themselves are generally resistant to further oxidation but can be reduced.
Photolysis Reactions
Oxazole rings are known to undergo photolysis, often resulting in rearrangement to form other isomers or oxidation products if conducted in the presence of oxygen. tandfonline.comsemanticscholar.org For example, the photolysis of 2,5-diphenyloxazole (B146863) can yield 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com It is plausible that Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- would exhibit similar photochemical reactivity. Irradiation with UV light could induce cleavage of the N-O bond, leading to reactive intermediates that could rearrange to form other heterocyclic systems or undergo other transformations depending on the reaction conditions.
| Summary of General Oxazole Ring Reactivity | |
| Reaction Type | General Observations |
| Nucleophilic Substitution | Rare, requires a leaving group. Order of reactivity: C2 > C4 > C5. tandfonline.com |
| Electrophilic Substitution | Occurs at C5, favored by electron-donating groups. tandfonline.comsemanticscholar.org |
| Diels-Alder | Acts as a diene with dienophiles. researchgate.net |
| Deprotonation | Acidity order: C2-H > C5-H > C4-H. semanticscholar.org |
| Oxidation | Susceptible to oxidation, often with ring cleavage. tandfonline.com |
| Photolysis | Readily undergoes photolysis, leading to rearrangements. tandfonline.comsemanticscholar.org |
Electrochemical Reduction
The electrochemical reduction of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- is anticipated to be a complex, multi-step process due to the presence of two reducible nitro groups on the phenyl rings. While specific studies on this exact molecule are not prevalent, the general mechanism for the electrochemical reduction of nitroaromatic compounds is well-established and proceeds through a series of electron and proton transfer steps. acs.orgrsc.org
For a molecule with two nitro groups, such as 2-methyl-4,5-bis(4-nitrophenyl)oxazole, cyclic voltammetry would be expected to show multiple reduction peaks. These peaks would correspond to the sequential reduction of the two nitro groups. The exact potentials of these reductions are influenced by factors such as the solvent system, the pH of the electrolyte, and the electrode material. acs.orgacs.org The reduction of the first nitro group may influence the potential required for the reduction of the second. The process can be controlled to selectively yield different products. For example, by carefully controlling the cell voltage and other parameters, it is possible to stop the reduction at intermediate stages, such as the azoxy or azo compounds, or proceed to the fully reduced diamine derivative. rsc.org
The general pathway for the reduction of each nitro group is as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Transformations Involving Methyl and Nitrophenyl Substituents
The substituents on the oxazole ring provide a rich platform for a variety of chemical transformations. The nitro groups can be reduced to amines, which are versatile intermediates for further synthesis, while the methyl group and the phenyl rings themselves can also be functionalized.
The conversion of the two nitro groups of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- to amino groups to form 2-methyl-4,5-bis(4-aminophenyl)oxazole is a key transformation. This reduction can be achieved using various classical and modern chemical methods. Common approaches include catalytic hydrogenation or the use of stoichiometric reducing agents.
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is a widely used method. Alternatively, transfer hydrogenation can be employed. A variety of other reagents are also effective for this transformation, offering different levels of chemoselectivity and functional group tolerance. The choice of reagent can be critical to avoid the reduction of the oxazole ring itself.
Interactive Table: Reagents for Nitro Group Reduction Below is a summary of common methods applicable to the reduction of aromatic nitro groups.
| Reagent/System | Conditions | Notes |
| Sn / conc. HCl | Reflux, heat | A classic method; the product is initially formed as an ammonium (B1175870) salt and requires a basic workup to liberate the free amine. youtube.com |
| Fe / HCl | Heat | A common and cost-effective industrial method for aniline (B41778) synthesis. youtube.com |
| H₂ / Pd/C | Varies (pressure, temp.) | A clean and efficient catalytic method. |
| NaBH₄ / I₂ | Varies | Generates BI₃ in situ as the active reductant. |
| Sm / SmCl₃ (cat.) | Electrolysis | An electrochemical method providing high yields of anilines. acs.org |
The methyl group at the C2 position of the oxazole ring exhibits notable reactivity. The protons on this methyl group are acidic (pKa ≈ 20 for the C2-proton of the parent oxazole) and can be removed by a strong base, such as an alkyllithium or lithium amide, to generate a nucleophilic carbanion. tandfonline.comwikipedia.org
This lithiated intermediate can then react with a variety of electrophiles, allowing for the elongation and functionalization of the methyl group. A prominent reaction is the Aldol-type addition and condensation with aldehydes or ketones. masterorganicchemistry.com The initial addition product is a β-hydroxy derivative, which may subsequently dehydrate, especially upon heating, to yield an α,β-unsaturated system, extending the conjugation. masterorganicchemistry.comyoutube.com However, for condensation to occur, an additional α-hydrogen is required on the aldol (B89426) addition product, which would not be the case if the initial deprotonation occurs at the methyl group of 2-methyl-4,5-bis(4-nitrophenyl)oxazole. quora.comstackexchange.com
Another strategy for functionalization involves the halogenation of the methyl group to form a 2-(halomethyl)oxazole. For instance, a 2-(chloromethyl)oxazole (B60668) can be synthesized and subsequently used in nucleophilic substitution reactions with primary or secondary amines to yield N-substituted 2-(aminomethyl)oxazoles. oup.com This provides a direct method to introduce amino functionalities at the C2-side chain.
The two 4-nitrophenyl moieties can undergo further transformations, primarily driven by the strong electron-withdrawing nature of the nitro groups.
Nucleophilic Aromatic Substitution (SNAr): The nitro groups strongly activate the phenyl rings towards nucleophilic aromatic substitution. nih.gov Positions ortho and para to the nitro group are electronically deficient and thus susceptible to attack by strong nucleophiles (e.g., alkoxides, amines). While the positions on the phenyl rings of 2-methyl-4,5-bis(4-nitrophenyl)oxazole are already substituted at the para position by the oxazole ring, this reaction pathway is a fundamental aspect of nitrophenyl chemistry. researchgate.net
Cross-Coupling Reactions: A more modern and versatile approach involves using the nitroarene itself as an electrophilic partner in cross-coupling reactions. The Suzuki-Miyaura reaction, traditionally used with organic halides and triflates, has been developed to work directly with nitroarenes. mdpi.com This palladium-catalyzed reaction couples the nitroarene with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond, displacing the nitro group. mdpi.comlibretexts.org This allows for the direct arylation or vinylation of the nitrophenyl rings, offering a powerful tool for structural diversification.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the key transformations of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- is crucial for controlling reaction outcomes and optimizing conditions.
Electrochemical and Chemical Reduction of Nitro Groups: The reduction of nitroarenes proceeds through well-defined intermediates. The initial step involves the formation of a radical anion, which is then protonated and further reduced. The pathway generates nitroso (Ar-N=O) and hydroxylamine (B1172632) (Ar-NHOH) species as intermediates before yielding the final amine (Ar-NH₂). acs.org In chemical reductions using metals like Fe or Sn in acid, the metal acts as the electron source and the acid provides the protons for the sequential reduction steps. youtube.com
Suzuki-Miyaura Coupling of Nitroarenes: Mechanistic studies on the Suzuki-Miyaura reaction involving nitroarenes suggest a pathway that differs from the classical oxidative addition of a C-X bond. The proposed mechanism involves the initial formation of an η²-arene palladium complex between the Pd(0) catalyst and the nitrophenyl ring. This is followed by the cleavage of the C(sp²)–NO₂ bond through an oxidative addition step, generating the key Pd(II) intermediate that then proceeds through the standard transmetalation and reductive elimination steps of the catalytic cycle. mdpi.comharvard.edu
Nucleophilic Aromatic Substitution (SNAr): The classical mechanism for SNAr reactions involves a two-step addition-elimination process. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. nih.gov In the second step, the leaving group is expelled, restoring the aromaticity of the ring. More recent studies have also identified concerted SNAr mechanisms where bond formation and bond breaking occur in a single step, particularly with certain substrates and nucleophiles. nih.gov
Photophysical Properties and Optoelectronic Applications
Excited State Dynamics.
Intramolecular Charge Transfer (ICT) Phenomena.While the presence of electron-donating (oxazole moiety) and electron-withdrawing (nitrophenyl groups) suggests the possibility of Intramolecular Charge Transfer (ICT), no specific experimental studies confirming or quantifying this phenomenon for the requested compound were found.
Further research or de novo experimental investigation would be required to characterize the photophysical properties of Oxazole (B20620), 2-methyl-4,5-bis(4-nitrophenyl)- and provide the data necessary to complete the requested analysis.
Potential in Optoelectronic Devices and Advanced Materials.
Electrophotographic Photoreceptors
Electrophotography is the core technology behind laser printers and photocopiers, relying on a photoreceptor drum to form a latent electrostatic image that is then developed with toner. opentextbc.ca The photoreceptor's surface consists of a photosensitive layer, which is often a multi-layered organic structure comprising a charge generation layer (CGL) and a charge transport layer (CTL). google.com
Organic photoconductors (OPCs) are crucial to this process, and their performance is highly dependent on the molecular structure of the materials used. takasago.com The charge transport layer, in particular, often utilizes organic molecules capable of efficiently transporting positive (holes) or negative (electrons) charges. While specific studies detailing the use of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- in electrophotographic photoreceptors are not prominent in the reviewed literature, compounds with similar functional groups, such as those containing nitro groups or aryl amines, are investigated for their charge-transporting capabilities. The presence of electron-withdrawing nitro groups on the phenyl rings of the target compound could theoretically impart electron-transporting properties, making it a candidate for investigation in n-type charge transport layers.
Table 1: General Components of Modern Electrophotographic Photoreceptors
| Component | Function | Common Material Types |
| Conductive Substrate | Provides mechanical support and acts as the ground electrode. | Aluminum, Nickel |
| Charge Generation Layer | Absorbs light to generate electron-hole pairs. | Phthalocyanines, Azo pigments |
| Charge Transport Layer | Transports the generated charges to the surface. | Arylamines, Hydrazones, Polycarbonates |
| Protective Overcoat | Enhances durability and resistance to wear. | Cross-linked polymers, Fluoropolymers |
Non-linear Optical (NLO) Materials
Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. wikipedia.org This phenomenon is observable at high light intensities, such as those produced by lasers. wikipedia.org Materials with significant NLO properties are essential for a range of applications, including frequency conversion, optical switching, and data storage.
The NLO response of a molecule is often associated with a high degree of intramolecular charge transfer (ICT), typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" architecture is a key strategy in the design of NLO materials. nih.gov The structure of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- features strong electron-withdrawing nitro groups (-NO2) attached to a conjugated system, which could potentially give rise to NLO properties, particularly third-order NLO effects. rsc.orgmdpi.com However, without dedicated experimental or theoretical studies on this specific molecule, its NLO potential remains speculative. Research into other organic molecules with similar push-pull characteristics has shown promising results for third-order nonlinear optical susceptibility. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Organic Light-Emitting Diodes (OLEDs) are solid-state lighting devices that utilize thin films of organic compounds to generate light upon the application of an electric current. The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers, including the emissive layer, transport layers, and blocking layers. While there is a vast body of research on oxazole and oxadiazole derivatives for OLED applications, specific studies on Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- are not readily found. Generally, oxadiazole derivatives are known for their electron-transporting properties and are often used as electron-transporting or hole-blocking materials in OLEDs.
Organic Solar Cells (OSCs) , also known as organic photovoltaics, convert light into electricity through the photovoltaic effect in a photoactive layer typically composed of a blend of electron-donating and electron-accepting organic materials (a bulk heterojunction). upc.edu The efficiency of OSCs is dependent on factors such as light absorption, exciton (B1674681) diffusion, charge separation, and charge transport. nih.govrsc.org The development of novel donor and acceptor materials is a primary focus of OSC research. rsc.orgsci-hub.se Given the electron-accepting nature of the nitrophenyl groups, Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- could theoretically be explored as an electron-acceptor material in OSCs, though no such applications have been documented in the available literature.
Table 2: Key Material Types in Organic Optoelectronic Devices
| Device | Layer/Function | Common Material Classes |
| OLED | Hole Transport Layer (HTL) | Triarylamines, Phthalocyanines |
| Emissive Layer (EML) | Metal complexes (e.g., Alq3), Fluorescent & Phosphorescent dyes | |
| Electron Transport Layer (ETL) | Oxadiazole derivatives, Phenanthroline derivatives | |
| OSC | Electron Donor | Conjugated polymers (e.g., P3HT), Small molecules |
| Electron Acceptor | Fullerenes (e.g., PCBM), Non-fullerene acceptors (NFAs) |
Chemosensor Applications
A chemosensor is a molecule that produces a detectable signal, such as a change in color or fluorescence, upon interaction with a specific analyte. emu.edu.trmdpi.com These sensors are designed with a recognition site (receptor) that selectively binds to the target analyte and a signaling unit (transducer) that reports this binding event. emu.edu.tr
The design of fluorescent chemosensors often involves modulating photophysical processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The presence of nitroaromatic groups in a molecule can make it an effective fluorescence quencher through electron transfer, a property that can be exploited in "turn-off" or "turn-on" sensing mechanisms. For instance, a fluorescent molecule could be designed to bind with an analyte, and this binding could be signaled by the quenching of fluorescence by a nearby nitroaromatic group. While the general principle suggests that a compound like Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- could be a component in a chemosensor system, particularly for detecting electron-rich species, no specific research detailing its use as a chemosensor has been found in the reviewed sources. The development of chemosensors is a vibrant area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. beilstein-journals.orgrsc.orgrsc.org
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles.
Density Functional Theory (DFT) Studies
DFT is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 2-methyl-4,5-bis(4-nitrophenyl)oxazole, DFT calculations would be employed to determine its optimized ground-state geometry, vibrational frequencies, and other electronic properties. The choice of functional and basis set is crucial for obtaining accurate results and would typically be selected based on previous studies of similar compounds.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of the molecule, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations provide information about the energies of electronic excited states and the probabilities of transitions between the ground and excited states. This would be particularly relevant for a molecule with chromophoric nitro groups.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity and physical properties.
HOMO-LUMO Energy Levels and Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally indicates a more reactive species.
Table 1: Hypothetical HOMO-LUMO Energy Data
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) represent electron-deficient areas prone to nucleophilic attack. For 2-methyl-4,5-bis(4-nitrophenyl)oxazole, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the nitro groups and the oxazole (B20620) ring, and positive potential around the hydrogen atoms.
Dipole Moment Calculations (Ground and Excited States)
Table 2: Hypothetical Dipole Moment Data
| State | Dipole Moment (Debye) |
|---|---|
| Ground State (μg) | Data not available |
Global and Local Chemical Reactivity Descriptors
The reactivity of a chemical compound can be quantitatively described using a set of descriptors derived from Density Functional Theory (DFT). These descriptors are categorized as either global, which describe the molecule as a whole, or local, which provide information about specific atomic sites within the molecule.
Global Reactivity Descriptors:
A representative table of global reactivity descriptors, based on computational studies of similar nitro-substituted heterocyclic compounds, is presented below. It is important to note that these values are for illustrative purposes and the actual values for Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- would require specific DFT calculations.
| Descriptor | Formula | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | - |
| LUMO Energy | ELUMO | - |
| Energy Gap | ΔE = ELUMO - EHOMO | - |
| Ionization Potential (I) | I ≈ -EHOMO | - |
| Electron Affinity (A) | A ≈ -ELUMO | - |
| Electronegativity (χ) | χ = (I + A) / 2 | - |
| Chemical Hardness (η) | η = (I - A) / 2 | - |
| Chemical Softness (S) | S = 1 / (2η) | - |
Local Reactivity Descriptors:
Local reactivity descriptors, such as the Fukui function and the dual descriptor, are employed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes.
For Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-, the nitrogen and oxygen atoms of the oxazole ring, as well as the oxygen atoms of the nitro groups, are expected to be the primary sites for electrophilic attack due to their high electron density. Conversely, the carbon atoms of the phenyl rings, particularly those ortho and para to the nitro groups, are likely to be susceptible to nucleophilic attack. A detailed analysis would involve calculating the condensed Fukui functions for each atomic site.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. For Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-, MD simulations can provide valuable information about the non-covalent interactions that govern its condensed-phase behavior, such as crystal packing and interactions with solvents or biological macromolecules.
A study on a series of bioactive oxazoles highlighted the importance of analyzing intermolecular interactions through topological descriptors and interaction energies. amercrystalassn.org These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. In the case of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-, the nitro groups can act as hydrogen bond acceptors, while the phenyl rings can participate in π-π stacking interactions.
The analysis of intermolecular interactions from MD simulations often involves the calculation of radial distribution functions (RDFs) and the visualization of interaction modes. RDFs can reveal the probability of finding another molecule at a certain distance from a reference molecule, providing insights into the local ordering and solvation structure.
A representative table summarizing the types of intermolecular interactions that could be studied for Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- using MD simulations is provided below.
| Interaction Type | Description | Potential Sites on the Molecule |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Oxygen atoms of the nitro groups acting as hydrogen bond acceptors. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The two 4-nitrophenyl rings. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Overall molecular surface. |
Applications and Future Research Directions
Role as Synthetic Intermediates in Complex Molecule Construction
The primary documented role of Oxazole (B20620), 2-methyl-4,5-bis(4-nitrophenyl)- is as a synthetic intermediate. Its structure, featuring two nitro groups, provides functional handles for a variety of chemical transformations. The nitro groups are readily reducible to amines, which can then undergo a wide range of subsequent reactions, including diazotization, acylation, and condensation.
This reactivity allows the compound to serve as a precursor for more complex, multi-functional molecules. For instance, it is a known reactant in the synthesis of 4,4'-(2-methyl-oxazole-4,5-diyl)-bis-aniline and 4,4'-(2-methyl-oxazole-4,5-diyl)-bis-benzoic acid. The transformation into a diamine or a dicarboxylic acid derivative opens pathways to new classes of compounds, such as polyamides, polyimides, and other polymers, as well as novel dyes and pharmaceutical scaffolds. The oxazole core itself can participate in cycloaddition reactions, further expanding its synthetic utility. wikipedia.org
| Reactant | Reagents | Product |
| Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- | Sodium sulfide, Sodium bicarbonate, Methanol, Water | 4,4'-(2-methyl-oxazole-4,5-diyl)-bis-aniline |
| Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- | Not specified | 4,4'-(2-methyl-oxazole-4,5-diyl)-bis-benzoic acid |
This table outlines the documented transformations of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- into valuable downstream products.
Advanced Materials Science Applications
The field of materials science is a promising area for the application of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- and its derivatives. The combination of a rigid heterocyclic core and functionalizable peripheral groups makes it an attractive candidate for the design of novel materials with tailored properties.
The structure of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- is well-suited for applications in crystal engineering and the construction of supramolecular assemblies. The two para-nitro groups are strong hydrogen bond acceptors and can participate in various non-covalent interactions, such as C–H···O hydrogen bonds. These interactions, along with potential π–π stacking of the phenyl rings, can be used to guide the self-assembly of the molecules into well-defined, ordered structures in the solid state. While the specific crystal structure of this compound is not widely reported, the principles of crystal engineering suggest that it could form predictable and stable crystalline networks. The study of related nitro-substituted heterocyclic compounds demonstrates that such functional groups are key in directing molecular packing and forming specific structural motifs.
The 2,5-diaryloxazole scaffold is a well-known fluorophore, forming the basis of many fluorescent dyes. nih.gov However, the presence of nitro groups, which are strong electron-withdrawing groups, typically quenches fluorescence. This "off" state of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- is not a limitation but an opportunity.
The fluorescence can potentially be "turned on" by the chemical reduction of the nitro groups to electron-donating amino groups. This transformation would significantly alter the electronic properties of the molecule, likely restoring and enhancing the inherent fluorescence of the diaryloxazole core. This "off-on" switching capability makes the compound a candidate for the development of fluorogenic probes. Such probes could be used for detecting specific analytes or monitoring chemical reactions, particularly those involving reductive environments. The development of small organic fluorophores for cellular imaging is a rapidly growing field, and oxazole derivatives are being actively investigated for their potential to act as organelle-targeting fluorescent probes. nih.govrsc.org
Emerging Research Areas in Oxazole Chemistry
The broader field of oxazole chemistry is experiencing a surge of interest, driven by the versatility of the oxazole ring in various scientific domains. nih.gov Key emerging areas include:
Medicinal Chemistry : Oxazole derivatives are being extensively investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov
Sustainable Synthesis : There is a growing focus on developing greener and more efficient synthetic methods for creating oxazole-based compounds.
Materials Science : Beyond fluorescence, oxazole-containing molecules are being explored for use in organic light-emitting diodes (OLEDs) and as sensitizers in photovoltaic devices, highlighting their potential in electronics and renewable energy.
Challenges and Opportunities in Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- Research
Despite its potential, research specifically focused on Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- faces several challenges and offers significant opportunities.
Challenges:
Limited Specific Data : There is a scarcity of published research on the specific properties and applications of this compound, necessitating foundational studies to characterize its physical and chemical behavior.
Synthetic Complexity : While its synthesis is documented, the introduction of further functionalities or its incorporation into larger, more complex systems may present synthetic challenges that require optimization.
Opportunities:
Versatile Building Block : The compound's symmetrical dinitro-functionality makes it an ideal starting material for creating a wide array of new, symmetrical molecules.
Polymer Chemistry : The conversion to its diamine or dicarboxylic acid derivatives provides a direct entry into the synthesis of novel high-performance polymers with potentially unique thermal and mechanical properties.
Functional Materials Development : A significant opportunity lies in the systematic exploration of its derivatives for applications in materials science, including as ligands for metal-organic frameworks (MOFs), as components of nonlinear optical materials, or as novel fluorogenic sensors. The foundational work to uncover these potential applications remains a fertile ground for future research.
Q & A
Q. What are the established synthetic routes for 2-methyl-4,5-bis(4-nitrophenyl)oxazole, and what experimental conditions are critical for high yields?
Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example, cyclization of α-aminocarbonyl precursors (e.g., 4-nitrobenzamido acetophenone derivatives) under acidic or thermal conditions can yield oxazole cores. A documented approach includes refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol and glacial acetic acid, followed by solvent evaporation and filtration . Key factors include:
- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) promote cyclization.
- Reaction time : Extended reflux (4+ hours) ensures completion.
- Purification : Column chromatography or recrystallization is necessary due to byproduct formation.
Yield optimization may require substrate-specific adjustments, as seen in cyclization reactions where electron-withdrawing groups (e.g., nitro) reduce yields .
Q. How can researchers characterize 2-methyl-4,5-bis(4-nitrophenyl)oxazole using spectroscopic and chromatographic methods?
Methodological Answer:
- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides molecular ion peaks and fragmentation patterns. NIST databases (e.g., MS-NW-5667) offer reference spectra for nitro-substituted oxazoles .
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions. Nitrophenyl groups show deshielded aromatic protons (δ 8.0–8.5 ppm) and distinct carbonyl signals.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95% by area) .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of nitro-substituted oxazole derivatives?
Methodological Answer: Low yields (e.g., trace amounts in 4-nitrophenyl oxazole synthesis ) often stem from steric hindrance or electron-deficient intermediates. Mitigation strategies include:
- Substrate modification : Introduce electron-donating groups (e.g., methyl) to enhance cyclization kinetics.
- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to accelerate reactions.
- Byproduct analysis : TLC or GC-MS identifies competing pathways (e.g., dimerization), guiding solvent or temperature adjustments .
Q. How do computational methods like DFT and MD simulations enhance the understanding of 2-methyl-4,5-bis(4-nitrophenyl)oxazole's reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability. Polar solvents (e.g., DMSO) stabilize the oxazole ring via hydrogen bonding .
- Docking studies : Predict binding affinities to biological targets (e.g., STAT3 in cancer research) by modeling ligand-protein interactions .
Q. What strategies resolve contradictions in spectral data interpretation for nitro-oxazole derivatives?
Methodological Answer:
- Cross-validation : Compare experimental NMR/MS with NIST reference data. Discrepancies in fragmentation patterns may arise from isomerism or impurities .
- Isotopic labeling : N-labeled nitro groups clarify resonance splitting in complex H NMR spectra.
- X-ray crystallography : Resolves ambiguities in substituent positioning, especially for regioisomeric products .
Q. What mechanistic insights explain the biological activity of 2-methyl-4,5-bis(4-nitrophenyl)oxazole in antimicrobial studies?
Methodological Answer:
- Membrane disruption : Oxazole derivatives with lipophilic nitro groups penetrate bacterial membranes, causing leakage (observed via fluorescence assays with propidium iodide) .
- Enzyme inhibition : Molecular docking reveals binding to bacterial topoisomerase II, validated by IC₅₀ assays .
- Synergistic effects : Combining with silver nanoparticles enhances antibacterial efficacy via photodynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
